7-(2-Naphthyl)-7-oxoheptanoic acid

Beschreibung

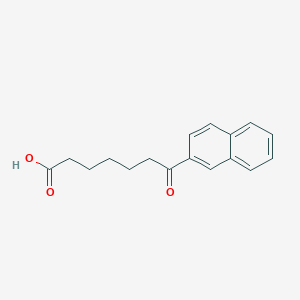

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-naphthalen-2-yl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVXIFFYYIDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448530 | |

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-52-1 | |

| Record name | 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 7-(2-Naphthyl)-7-oxoheptanoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 7-(2-Naphthyl)-7-oxoheptanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and detailed characterization of this compound. This compound, featuring a naphthyl moiety linked to a keto-acid aliphatic chain, serves as a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Friedel-Crafts acylation of naphthalene with pimelic anhydride, a classic yet highly effective method for forming the core aryl ketone structure. This guide emphasizes the rationale behind experimental choices, from reaction conditions that favor the desired 2-substitution on the naphthalene ring to the multi-technique analytical workflow required for unambiguous structural confirmation and purity assessment. Detailed protocols for synthesis are provided alongside in-depth explanations of expected outcomes from spectroscopic analyses, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Strategic Overview

This compound is a bifunctional molecule of significant interest. The naphthyl group provides a rigid, aromatic scaffold, while the terminal carboxylic acid offers a reactive handle for further chemical modification, such as amide bond formation or esterification. This structure makes it an attractive intermediate for the development of novel pharmaceutical agents, molecular probes, and advanced polymers.

The successful synthesis and application of this compound hinge on two critical phases: a controlled and efficient synthesis to produce the target molecule with high purity, and a rigorous characterization process to unequivocally verify its chemical identity. This guide is structured to walk the researcher through both phases, providing not just protocols, but the underlying scientific principles that govern them.

Synthesis via Friedel-Crafts Acylation

The most direct and established method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction is ideally suited for coupling an acyl group to an aromatic ring like naphthalene.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation of naphthalene can yield two primary isomers: the 1-substituted (alpha) and the 2-substituted (beta) product. The reaction's outcome is heavily influenced by the choice of solvent and temperature.[2][3]

-

Kinetic vs. Thermodynamic Control: Acylation at the 1-position is generally faster and thus favored under kinetically controlled conditions (e.g., lower temperatures in solvents like dichloroethane). However, the 1-substituted product is sterically hindered by the peri-hydrogen at the 8-position. The 2-substituted product is sterically less hindered and therefore thermodynamically more stable.

-

Achieving 2-Substitution: To maximize the yield of the desired this compound, the reaction is typically run under conditions that favor thermodynamic control. This often involves using a solvent like nitrobenzene or conducting the reaction at a slightly elevated temperature, which allows for the potential rearrangement of the kinetically favored 1-acylnaphthalene complex to the more stable 2-acylnaphthalene product.[3]

The proposed synthesis utilizes pimelic anhydride as the acylating agent in the presence of the Lewis acid catalyst, aluminum chloride (AlCl₃), which generates the reactive acylium ion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of polycyclic aromatic hydrocarbons.[1][4]

Materials:

-

Naphthalene (1.0 eq)

-

Pimelic Anhydride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous 1,2-Dichloroethane (or Nitrobenzene)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add naphthalene (1.0 eq) and pimelic anhydride (1.2 eq) to anhydrous 1,2-dichloroethane.

-

Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) in portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction.

-

Reaction: Stir the resulting mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Trustworthiness Note: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Comprehensive Characterization

A single analytical technique is insufficient to confirm the structure of a novel or synthesized compound. A combination of spectroscopic methods is essential for unambiguous verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5]

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH ) |

| ~8.5 | Singlet | 1H | Aromatic proton (H1 on naphthyl ring) |

| ~8.0-7.8 | Multiplet | 4H | Aromatic protons on naphthyl ring |

| ~7.6-7.5 | Multiplet | 2H | Aromatic protons on naphthyl ring |

| ~3.1 | Triplet | 2H | Methylene protons alpha to ketone (-CH₂ CO-) |

| ~2.4 | Triplet | 2H | Methylene protons alpha to acid (-CH₂ COOH) |

| ~1.8-1.5 | Multiplet | 6H | Remaining methylene protons (-CH₂CH₂CH₂-) |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone carbonyl (C =O) |

| ~178 | Carboxylic acid carbonyl (-C OOH) |

| ~136-124 | Aromatic carbons of the naphthyl ring |

| ~38 | Methylene carbon alpha to ketone (-C H₂CO-) |

| ~34 | Methylene carbon alpha to acid (-C H₂COOH) |

| ~29-24 | Remaining aliphatic methylene carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6] The spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1685 | C=O stretch | Aryl Ketone |

| 1600-1450 | C=C stretch | Aromatic Ring |

Expertise Insight: The ketone carbonyl stretch appears at a lower frequency (~1685 cm⁻¹) due to conjugation with the aromatic naphthyl ring, which lowers the double-bond character of the C=O bond.[7] The carboxylic acid carbonyl will be at a higher frequency (~1710 cm⁻¹). The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in concentrated solutions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion (M⁺): The expected molecular weight for C₁₈H₁₈O₃ is 282.34 g/mol . A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with high accuracy.

-

Key Fragmentation Pathways: The most probable fragmentation is alpha-cleavage at the carbonyl group.[8]

| Predicted m/z | Proposed Fragment Ion | Description of Fragmentation |

| 282 | [C₁₈H₁₈O₃]⁺ | Molecular ion peak |

| 155 | [C₁₁H₇O]⁺ | Cleavage of the C-C bond between the carbonyl and the aliphatic chain, forming the stable 2-naphthoyl cation. This is expected to be the base peak. |

| 127 | [C₁₀H₇]⁺ | Loss of carbon monoxide (CO) from the 2-naphthoyl cation, forming the naphthyl cation. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed using reverse-phase HPLC. A gradient method using water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase, with UV detection at a wavelength corresponding to the absorbance maximum of the naphthyl chromophore (e.g., ~254 nm or ~280 nm), will allow for the quantification of the product's purity.[4] A purity level of >95% is generally considered acceptable for most research applications.

Conclusion

This guide outlines a reliable and well-grounded approach to the . By employing a thermodynamically controlled Friedel-Crafts acylation, researchers can effectively synthesize the target compound. The subsequent, rigorous analytical workflow, combining NMR, IR, and MS, provides a self-validating system to ensure the structural integrity and purity of the final product. This methodology provides a solid foundation for scientists and developers to produce and confidently utilize this versatile chemical intermediate in their research endeavors.

References

-

Mishra, A. K., & Yarwood, C. P. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(32), 6695-6706. [Link]

-

Mishra, A. K., & Yarwood, C. P. (2023). IR-RA spectra for all α-keto acids studied here. ResearchGate. [Link]

-

UdL Digital Repository. (n.d.). IR Spectroscopy. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99. [Link]

-

Baddeley, G. (1949). S 20. The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed). [Link]

- Google Patents. (n.d.). Myocyte enhancer factor 2 (MEF2)

-

National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. [Link]

-

ResearchGate. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoate. PubChem. [Link]

- Google Patents. (n.d.). Synthetic method of 7-chloro-2-oxoheptanoic acid.

-

National Center for Biotechnology Information. (n.d.). 7-(7-Cyanohept-2-ynoxy)-7-oxoheptanoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

-

AOCS. (2019). NMR. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

-

Pharmacognosy Research. (2016). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. myttex.net [myttex.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aocs.org [aocs.org]

- 6. narsammaacsc.org [narsammaacsc.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-(2-Naphthyl)-7-oxoheptanoic Acid

Introduction

7-(2-Naphthyl)-7-oxoheptanoic acid is a bifunctional organic molecule featuring a naphthalene moiety and a carboxylic acid. This unique structure, combining a large hydrophobic aromatic system with a polar acidic functional group, makes it a compound of significant interest in medicinal chemistry and materials science. The naphthyl group can participate in π-π stacking interactions, while the carboxylic acid provides a handle for forming salts, esters, and amides, or for interacting with biological targets. Its potential applications could range from serving as a building block in the synthesis of novel polymers to acting as a scaffold for the development of new therapeutic agents.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and potential biological activity. The following table summarizes the estimated and theoretical properties of this compound.

| Property | Estimated/Calculated Value | Rationale/Reference |

| Molecular Formula | C₁₇H₁₈O₃ | - |

| Molecular Weight | 270.32 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Based on similar aromatic ketones and carboxylic acids.[1] |

| Melting Point | Estimated: 100-120 °C | An estimation based on the melting point of 2-acetylnaphthalene (52-56 °C) and the influence of the long-chain carboxylic acid, which would likely increase the melting point due to increased intermolecular forces.[1][2] |

| Boiling Point | > 300 °C | Expected to be high due to the high molecular weight and polarity; likely to decompose before boiling under atmospheric pressure. The boiling point of 2-acetylnaphthalene is around 300-301 °C.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | The large, nonpolar naphthyl group is expected to dominate, leading to poor aqueous solubility.[1] The carboxylic acid group will allow for solubility in basic aqueous solutions through salt formation. |

| pKa (Carboxyl Group) | Estimated: 4.5 - 5.0 | Similar to other aliphatic carboxylic acids. The pKa of heptanoic acid is approximately 4.89.[3] The electron-withdrawing effect of the distant naphthyl ketone group is expected to have a minimal impact. |

| LogP | Estimated: > 3 | The octanol-water partition coefficient is expected to be high due to the large hydrophobic naphthalene ring, indicating significant lipophilicity. The LogP of 2-acetylnaphthalene is approximately 3.04.[4] |

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and direct route for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.[5][6] In this case, naphthalene would be acylated with a derivative of pimelic acid, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] The reaction is expected to yield a mixture of 1- and 2-substituted isomers, with the 2-isomer (beta-substitution) often being the thermodynamically more stable product, especially at higher temperatures or with bulkier acylating agents.[5][8]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Step-by-Step Synthetic Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add naphthalene (1.0 equivalent) and a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

-

Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Addition of Acylating Agent: Slowly add a solution of pimeloyl chloride (1.1 equivalents) in the same solvent via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard methods for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes.

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline this compound on a clean, dry watch glass. Finely powder the sample. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[9] Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[10]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[11]

-

For an unknown compound, a rapid initial heating (10-20 °C/min) can be performed to determine an approximate melting range.[9][10]

-

For an accurate measurement, start heating at a slow, controlled rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.[9][12]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]

-

-

Validation: Repeat the measurement at least twice to ensure consistency.

Solubility Determination

This protocol outlines a systematic approach to determining the solubility of this compound in various solvents.[13][14]

Materials: Test tubes, spatula, vortex mixer, and a range of solvents (e.g., water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, ethanol, acetone, DMSO).

Solubility Determination Workflow

Caption: A systematic workflow for determining the solubility of an organic compound.

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent to be tested in portions, shaking vigorously after each addition.[14]

-

Observe whether the compound dissolves completely.

-

For aqueous solutions, if the compound is insoluble in water, test its solubility in 5% NaOH. Solubility in NaOH indicates the presence of an acidic group.[15]

-

If soluble in NaOH, test its solubility in 5% NaHCO₃. Solubility in NaHCO₃ indicates a relatively strong acid, such as a carboxylic acid.[15]

-

Test solubility in common organic solvents (ethanol, acetone, DMSO) to identify suitable solvents for reactions, purification, and analysis.[16]

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group.[17][18]

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, burette.

Reagents: Standardized 0.1 M NaOH solution (carbonate-free), 0.1 M HCl, deionized water, and a solution of the compound in a suitable solvent mixture (e.g., water/ethanol if solubility is low).

pKa Determination Workflow

Caption: Workflow for determining the pKa of a weak acid using potentiometric titration.

Procedure:

-

Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound. If necessary, use a co-solvent like ethanol and ensure it does not exceed a small percentage of the total volume.[19]

-

Acidification: Acidify the solution to approximately pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[17][19]

-

Titration: Titrate the solution with standardized 0.1 M NaOH, added in small, precise increments from a burette.[19]

-

Data Collection: After each addition of NaOH, stir the solution and record the stable pH reading.[17] Continue the titration until the pH reaches approximately 12.

-

Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[17]

-

-

Validation: Perform the titration in triplicate to ensure the reproducibility of the pKa value.[17]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[20][21][22][23]

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.

-

Expected ¹H NMR Signals:

-

Aromatic protons of the naphthyl group will appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm).

-

The methylene protons of the heptanoic acid chain will appear as multiplets in the aliphatic region (typically 1.5-3.0 ppm). The protons alpha to the carbonyl groups will be the most downfield.

-

The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be concentration-dependent.

-

-

Expected ¹³C NMR Signals:

-

Two carbonyl carbons (ketone and carboxylic acid) will appear in the downfield region (typically 170-210 ppm).

-

Aromatic carbons of the naphthyl group will appear in the 120-140 ppm region.

-

Aliphatic carbons of the heptanoic acid chain will appear in the upfield region (typically 20-40 ppm).

-

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[24]

Procedure for Solid Sample (Thin Film or ATR):

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., acetone). Place a drop of the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[25]

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be run first.

-

Expected Characteristic Absorption Bands:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch (ketone and carboxylic acid): Strong, sharp peaks in the region of 1720-1680 cm⁻¹. The two carbonyl stretches may overlap or appear as a broadened peak.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound with significant potential in various scientific fields. While direct experimental data is scarce, the estimated properties and detailed protocols for their determination outlined herein offer a robust framework for researchers to characterize this molecule accurately. The proposed synthetic route via Friedel-Crafts acylation provides a practical starting point for its preparation. The successful synthesis and characterization of this compound will undoubtedly pave the way for its exploration in novel applications, from advanced materials to drug discovery.

References

-

University of Calgary. Melting point determination . Department of Chemistry. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids . Department of Chemistry. [Link]

-

LookChem. 2-Acetylnaphthalene . [Link]

-

PubChem. 2-Acetylnaphthalene . National Center for Biotechnology Information. [Link]

-

Clarion University. Determination of Melting Point . Science in Motion. [Link]

-

Wikipedia. Enanthic acid . [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration . [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points . Department of Chemistry. [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds . [https://www.jove.com/v/521 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . Analytical Chemistry. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound . [Link]

-

Bellevue College. Experiment 2 # Solubility 13 . [Link]

-

Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS . [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds . [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds . [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . [Link]

-

Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy . [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . [Link]

-

Royal Society of Chemistry. The Acylation of Naphthalene by the Friedel-Crafts Reaction . Journal of the Chemical Society. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) . [Link]

-

EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services . [Link]

-

ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water . [Link]

-

Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy . [Link]

-

PubMed. Advanced solid-state NMR spectroscopy of natural organic matter . National Center for Biotechnology Information. [Link]

-

Scribd. FTIR Analysis of Organic Compounds . [Link]

-

Royal Society of Chemistry. S 20. The acylation of naphthalene by the friedel–crafts reaction . [Link]

- Google Patents.

-

Michigan State University. NMR Spectroscopy . Department of Chemistry. [Link]

-

Oklahoma State University. FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE . [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material . [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide . Department of Chemistry. [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds . [Link]

-

ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give... . [Link]

- Google Patents.

-

Khan Academy. Friedel-Crafts acylation (video) . [Link]

-

PubMed Central. Mechanochemical Friedel–Crafts acylations . National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Acetylnaphthalene | C12H10O | CID 7122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 111-14-8 CAS MSDS (Heptanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. myttex.net [myttex.net]

- 6. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. NMR Spectroscopy [www2.chemistry.msu.edu]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. azolifesciences.com [azolifesciences.com]

- 24. eag.com [eag.com]

- 25. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Analytical Mechanism of 7-(2-Naphthyl)-7-oxoheptanoic Acid in Naphthalene Biomonitoring

An in-depth technical guide on the core mechanism of action of 7-(2-Naphthyl)-7-oxoheptanoic acid.

Abstract

This compound is a synthetic compound primarily utilized not for its intrinsic biological activity, but as a critical tool in analytical toxicology. Its "mechanism of action" is therefore best understood in the context of its function as an internal standard for the quantification of naphthalene metabolites in biological matrices. This guide delineates the scientific principles underpinning its selection and application, detailing its role in ensuring the accuracy and reliability of biomonitoring data for naphthalene exposure. We will explore the rationale for its use, present a detailed analytical workflow, and provide insights into the interpretation of results, offering a comprehensive resource for researchers and professionals in toxicology and analytical chemistry.

Introduction: The Imperative for Naphthalene Biomonitoring

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) ubiquitous in the environment, originating from sources such as industrial processes, vehicle exhaust, and tobacco smoke. Chronic exposure to naphthalene is associated with significant health risks, including respiratory tract damage and hemolytic anemia. Consequently, accurately assessing human exposure is paramount for both public health and occupational safety.

Direct measurement of naphthalene is often impractical due to its volatility and rapid metabolism. A more reliable method is biomonitoring, which involves quantifying its metabolites, primarily 1-naphthol and 2-naphthol, in urine. However, the inherent variability of biological samples and the multi-step nature of analytical procedures introduce potential for significant error. The use of an appropriate internal standard is the cornerstone of a robust and validated analytical method, designed to correct for these variables. This is the precise role of this compound.

The Core Principle: Mechanism of an Internal Standard

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to an unknown sample. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

The fundamental assumption is that the IS will behave identically to the analyte of interest throughout the entire analytical workflow—from extraction and derivatization to injection and detection. By comparing the response of the analyte to the constant response of the IS, a precise and accurate quantification can be achieved. The selection criteria for an effective IS are stringent:

-

It must be a compound not naturally present in the sample.

-

It should be structurally and chemically similar to the analyte.

-

It must be stable and not react with the sample matrix.

-

Its signal should not interfere with the signals of the target analytes.

This compound fulfills these criteria exceptionally well for the analysis of naphthalene metabolites, establishing it as a gold-standard tool in the field.

This compound: An Ideal Analytical Surrogate

The "mechanism of action" of this compound is its ability to mimic the behavior of naphthalene metabolites during analysis. This is rooted in its specific chemical structure.

-

Structural Analogy: The molecule contains a 2-naphthyl group, which is the core structure of the target analyte, 2-naphthol. This ensures that its behavior during sample preparation steps, such as solid-phase extraction (SPE), is highly similar to that of the naphthols.

-

Exogenous Nature: It is a synthetic compound and not a known metabolite of naphthalene in humans. This is a critical requirement, as its presence in a sample can only be attributed to the deliberate addition by the analyst, ensuring it provides a true baseline for quantification.

-

Distinct Physicochemical Properties: The heptanoic acid chain provides a key modification. It imparts a different molecular weight and retention time compared to 1- and 2-naphthol, allowing it to be clearly separated and distinguished chromatographically and by mass spectrometry. This prevents any signal overlap or analytical interference.

The diagram below illustrates the logical relationship justifying its selection.

Caption: Logical framework for using this compound in biomonitoring.

Experimental Protocol: Quantification of Urinary Naphthols

The following is a detailed, representative protocol for the analysis of urinary 1-naphthol and 2-naphthol, demonstrating the practical application of this compound.

Step 1: Sample Preparation

-

A 1 mL aliquot of urine is transferred to a glass tube.

-

A known amount (e.g., 100 µL of a 10 µg/mL solution) of this compound internal standard is added.

-

Causality: This initial spiking ensures that the IS is present from the very beginning, allowing it to account for any analyte loss in all subsequent steps.

Step 2: Enzymatic Hydrolysis

-

The urine sample is buffered to pH 5.0.

-

β-glucuronidase/arylsulfatase enzyme is added.

-

The sample is incubated (e.g., at 37°C overnight).

-

Causality: In the body, naphthols are conjugated (to glucuronides or sulfates) to increase water solubility for excretion. This enzymatic step is crucial to cleave these conjugates, releasing the free naphthols for extraction and analysis.

Step 3: Solid-Phase Extraction (SPE)

-

An SPE cartridge (e.g., C18) is conditioned.

-

The hydrolyzed urine sample is loaded onto the cartridge. The naphthols and the internal standard, due to their shared naphthyl structure, are retained on the sorbent.

-

The cartridge is washed to remove interferences.

-

The analytes and the internal standard are eluted with an organic solvent (e.g., methanol or ethyl acetate).

-

Causality: SPE purifies and concentrates the analytes from the complex urine matrix. The structural similarity of the IS ensures that its extraction efficiency closely mirrors that of the target naphthols.

Step 4: Derivatization (for GC-MS)

-

The eluate is dried down.

-

A derivatizing agent (e.g., BSTFA with 1% TMCS) is added and the sample is heated.

-

Causality: This step converts the polar hydroxyl group of the naphthols into a less polar, more volatile silyl ether, improving chromatographic performance and thermal stability for GC-MS analysis. The IS, having a carboxylic acid group, may or may not be derivatized depending on the specific agent used, but its chromatographic behavior remains consistent.

Step 5: GC-MS Analysis

-

The derivatized sample is injected into the GC-MS system.

-

The compounds are separated on a capillary column and detected by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode.

The entire workflow is visualized in the diagram below.

Caption: Standard experimental workflow for urinary naphthalene metabolite analysis.

Data Interpretation & Quantification

The mass spectrometer monitors specific mass-to-charge (m/z) ratios for each compound. A calibration curve is generated by analyzing standards with known concentrations of 1- and 2-naphthol and a constant concentration of the internal standard. For each point on the curve, a Response Factor (RF) is calculated:

RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

For the unknown sample, the concentration of the analyte is then calculated using the peak areas obtained from the chromatogram and the average RF from the calibration curve.

Table 1: Representative Mass Spectrometry Data

| Compound | Type | Typical Quantifier Ion (m/z) | Typical Qualifier Ion(s) (m/z) |

| 1-Naphthol (TMS derivative) | Analyte | 216 | 201 |

| 2-Naphthol (TMS derivative) | Analyte | 216 | 201 |

| This compound | Internal Standard | 284 | 155, 127 |

Conclusion

While devoid of a known therapeutic mechanism of action, this compound is a compound of significant utility, acting as a cornerstone for the accurate biomonitoring of naphthalene exposure. Its mechanism is one of analytical fidelity; by serving as a reliable surrogate for the target metabolites, it corrects for inevitable variations in sample handling and instrumentation. This function enables researchers and public health officials to obtain high-quality, reproducible data, which is essential for assessing health risks and ensuring regulatory compliance. The thoughtful application of this internal standard represents a critical detail in the broader science of toxicology and exposure assessment.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Preuss, R., Angerer, J., & Drexler, H. (2003). Naphthalene--an environmental and occupational toxicant. International archives of occupational and environmental health, 76(8), 556–576. [Link]

-

Li, Z., Romanoff, L. C., Trinidad, D. A., Hussain, N., Jones, R. S., Porter, E. N., Patterson, D. G., Jr, & Sjödin, A. (2008). Measurement of urinary 1- and 2-naphthols in humans after exposure to naphthalene. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 130–137. [Link]

An In-depth Technical Guide to 7-(2-Naphthyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 7-(2-Naphthyl)-7-oxoheptanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis and potential applications can be understood through established principles of organic chemistry, particularly the Friedel-Crafts acylation. This guide will delve into the plausible synthetic pathways, detailed experimental protocols, and the scientific rationale behind these methodologies.

Introduction

This compound is a bifunctional molecule featuring a naphthalene moiety and a heptanoic acid chain with a ketone at the 7-position. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The naphthalene group provides a rigid, aromatic scaffold, while the carboxylic acid offers a versatile handle for further chemical modifications, such as amide bond formation or esterification. Its structural similarity to other keto-acids suggests potential applications as a linker molecule in the design of bioactive compounds or functional materials.

Plausible Synthetic Routes and Methodologies

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene. This well-established reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation of naphthalene can theoretically yield two isomers: 1-acylnaphthalene and 2-acylnaphthalene. The regioselectivity of the reaction is influenced by several factors, including the solvent, temperature, and the nature of the acylating agent and catalyst.[1][2][3] For the synthesis of the desired 2-substituted product, specific conditions that favor thermodynamic control are generally preferred.

Two primary variations of the Friedel-Crafts acylation are proposed for the synthesis of this compound:

-

Route 1: Using Pimeloyl Chloride Monomethyl Ester: This approach involves the acylation of naphthalene with the mono-acid chloride of pimelic acid, where the other carboxylic acid group is protected as a methyl ester. This protection strategy prevents side reactions and allows for selective acylation.

-

Route 2: Using Pimelic Anhydride: An alternative method utilizes pimelic anhydride as the acylating agent. This can sometimes offer advantages in terms of handling and stability.[4]

The following sections provide detailed protocols for these synthetic pathways.

Experimental Protocol: Synthesis via Pimeloyl Chloride Monomethyl Ester

This two-step protocol outlines the synthesis starting from pimelic acid.

Step 1: Synthesis of 7-Methoxy-7-oxoheptanoyl Chloride

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |

| Pimelic acid monomethyl ester | 174.20 | 10.0 g | 0.057 |

| Thionyl chloride (SOCl₂) | 118.97 | 8.2 mL (13.6 g) | 0.114 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add pimelic acid monomethyl ester (10.0 g, 0.057 mol) and dichloromethane (100 mL).

-

Slowly add thionyl chloride (8.2 mL, 0.114 mol) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to confirm the formation of the dimethyl ester.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 7-methoxy-7-oxoheptanoyl chloride, which is used directly in the next step.

Step 2: Friedel-Crafts Acylation of Naphthalene

| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |

| Naphthalene | 128.17 | 7.3 g | 0.057 |

| Aluminum chloride (AlCl₃) | 133.34 | 15.2 g | 0.114 |

| 7-Methoxy-7-oxoheptanoyl chloride | 192.64 | ~0.057 mol | ~0.057 |

| Nitrobenzene | - | 150 mL | - |

| 1M HCl | - | 100 mL | - |

Procedure:

-

In a dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add naphthalene (7.3 g, 0.057 mol) and nitrobenzene (150 mL).

-

Cool the mixture to 0 °C in an ice-salt bath and add anhydrous aluminum chloride (15.2 g, 0.114 mol) portion-wise, maintaining the temperature below 5 °C.

-

Dissolve the crude 7-methoxy-7-oxoheptanoyl chloride in 50 mL of nitrobenzene and add it dropwise to the reaction mixture over 30 minutes.

-

Stir the reaction mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 100 mL of 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude methyl 7-(2-naphthyl)-7-oxoheptanoate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The purified methyl ester is then hydrolyzed using standard procedures (e.g., refluxing with NaOH in a methanol/water mixture followed by acidification) to yield the final product, this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the naphthalene protons (typically in the aromatic region, ~7.5-8.0 ppm), the methylene protons of the heptanoic acid chain, and a singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone and carboxylic acid, aromatic carbons of the naphthalene ring, and the aliphatic carbons of the heptanoic acid chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₇H₁₈O₃. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, and the O-H stretch of the carboxylic acid. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not widely reported, its structure suggests its utility as an intermediate in several fields.

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of more complex molecules. For instance, a patent mentions a derivative of a similar structure as a modulator of Myocyte Enhancer Factor 2 (MEF2), a transcription factor implicated in various diseases.[5] The carboxylic acid functionality allows for the attachment of various pharmacophores through amide or ester linkages, enabling the exploration of structure-activity relationships.

-

Materials Science: The naphthalene unit can impart desirable photophysical or self-assembly properties to materials. The carboxylic acid group can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones, leading to the development of functional materials with tailored properties.

Conclusion

This compound is a valuable synthetic building block with potential applications in both medicinal chemistry and materials science. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through well-established Friedel-Crafts acylation protocols. The detailed methodologies and characterization data presented in this guide provide a solid foundation for researchers and scientists to synthesize and explore the potential of this versatile molecule in their respective fields. The scientific integrity of the proposed synthetic routes is grounded in the fundamental principles of organic chemistry, ensuring a trustworthy and reproducible approach to obtaining this compound.

References

- Baddeley, G. The Acylation of Naphthalene by the Friedel–Crafts Reaction. J. Chem. Soc.1949, S99.

- Gore, P. H. The Friedel-Crafts Acylation Reaction. Chem. Rev.1955, 55 (2), 229–281.

- Olah, G. A.

- Pearson, D. E.; Buehler, C. A. The Friedel-Crafts Acylation Reaction. Synthesis1972, 1972 (10), 533–542.

- Price, C. C. The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Org. React.1946, 3, 1–82.

- Baddeley, G. The Acylation of Naphthalene. J. Chem. Soc.1949, S 20.

- Haworth, R. D.

-

Baddeley, G. The Acylation of Naphthalene by the Friedel–Crafts Reaction. RSC Publishing. [Link]

-

ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

-

Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]

- Google Patents. Myocyte enhancer factor 2 (MEF2)

- Google Patents. Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. CN112661627A.

- Google Patents.

-

PubChem. 7-Oxoheptanoic acid. [Link]

Sources

- 1. myttex.net [myttex.net]

- 2. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators - Google Patents [patents.google.com]

The Evolving Landscape of 7-(2-Naphthyl)-7-oxoheptanoic Acid: A Guide to its Analogs, Derivatives, and Research Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-Naphthyl)-7-oxoheptanoic acid, a molecule characterized by a naphthalene ring linked to a seven-carbon keto-acid chain, represents a scaffold with latent potential in medicinal chemistry and materials science. While detailed public-domain research on this specific compound is nascent, its structural motifs are present in a variety of biologically active molecules and functional materials. This guide provides a comprehensive overview of the known characteristics of this compound, explores the synthesis and potential applications of its structural analogs and derivatives, and outlines robust experimental protocols for future research and development. By synthesizing data from chemical supplier information and analogous structures, this document serves as a foundational resource for investigators seeking to explore this chemical space.

Introduction: The Core Moiety and its Significance

This compound (CAS No. 5695-19-2) is a bifunctional organic compound featuring a hydrophobic naphthyl group and a hydrophilic carboxylic acid function, separated by a flexible alkyl chain containing a ketone. This unique amphiphilic architecture makes it an intriguing building block for creating novel molecules with diverse applications. The naphthalene moiety is a common pharmacophore found in numerous approved drugs, imparting properties such as aromatic stacking interactions and metabolic stability. The keto-acid chain offers multiple points for chemical modification, allowing for the generation of a wide array of derivatives.

While extensive peer-reviewed studies on the specific biological activities of this compound are not widely available, its structural components suggest potential interactions with various biological targets. The exploration of its analogs and derivatives, therefore, presents a promising avenue for the discovery of new therapeutic agents and research tools.

Synthesis and Chemical Landscape

The synthesis of this compound and its derivatives typically involves established organic chemistry reactions. The primary route involves the Friedel-Crafts acylation of naphthalene with a suitable seven-carbon acylating agent, followed by functional group manipulations to yield the desired product.

General Synthetic Approach: Friedel-Crafts Acylation

A common method for synthesizing the core structure involves the reaction of naphthalene with a derivative of heptanedioic acid, such as the mono-acid chloride.

Caption: General synthesis of this compound.

Structural Analogs and Derivatives

The core structure of this compound allows for the generation of a diverse library of analogs through several key modification points:

-

Naphthalene Ring Substitution: Introduction of various substituents (e.g., hydroxyl, methoxy, halogens) on the naphthalene ring can modulate the electronic properties and steric profile of the molecule. This can influence its binding affinity to biological targets and alter its pharmacokinetic properties.

-

Keto Group Modification: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further derivatization. These changes can impact the molecule's hydrogen bonding capacity and overall polarity.

-

Carboxylic Acid Derivatization: The carboxylic acid can be readily converted to esters, amides, or other bioisosteres. This is a common strategy in drug discovery to improve cell permeability, metabolic stability, and target engagement. For example, esterification can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

-

Alkyl Chain Variation: The length and rigidity of the heptanoic acid chain can be altered. Shortening or lengthening the chain, or introducing sites of unsaturation or branching, can fine-tune the spatial relationship between the naphthyl group and the carboxylic acid, potentially optimizing interactions with a target binding site.

A summary of potential modifications is presented in the table below:

| Modification Site | Potential Derivatives | Rationale for Modification |

| Naphthalene Ring | Hydroxylated, Methoxy, Halogenated Analogs | Modulate electronics, lipophilicity, and metabolism. |

| Ketone Group | Secondary Alcohols, Oximes, Hydrazones | Alter hydrogen bonding potential and polarity. |

| Carboxylic Acid | Esters, Amides, Acid Chlorides | Prodrug strategies, improve permeability, and serve as synthetic handles. |

| Alkyl Chain | Shorter/Longer Chains, Unsaturated Analogs | Optimize spatial orientation and flexibility. |

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, the structural motifs present suggest several plausible avenues for investigation. The naphthalene moiety is a well-known fragment in medicinal chemistry, often associated with interactions with enzymes and receptors that have aromatic binding pockets.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to known bioactive molecules, several signaling pathways could be modulated by derivatives of this compound. For instance, compounds containing a naphthyl group have been implicated in the modulation of nuclear receptors, cyclooxygenase (COX) enzymes, and various kinases.

Caption: Hypothetical mechanism of action for derivatives.

Experimental Protocols for Investigation

To elucidate the biological activity and therapeutic potential of this compound and its derivatives, a systematic experimental approach is required. The following protocols provide a framework for the synthesis, purification, and biological evaluation of this class of compounds.

General Protocol for the Synthesis of a Methyl Ester Derivative

This protocol describes the esterification of the parent acid to improve its potential for cell-based assays.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Attach a condenser and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

In Vitro Assay for Cyclooxygenase (COX) Inhibition

This protocol outlines a general method to screen for potential anti-inflammatory activity.

Materials:

-

Synthesized compounds (dissolved in DMSO)

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric assay kit (commercially available)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the test compounds or a known inhibitor (positive control) to the respective wells and incubate for a pre-determined time at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid to each well.

-

After the reaction time specified by the kit manufacturer, stop the reaction and measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: A typical workflow for drug discovery.

Future Directions and Conclusion

This compound and its derivatives represent an under-explored area of chemical space with significant potential. The synthetic accessibility of this scaffold, coupled with the proven utility of its constituent fragments in medicinal chemistry, makes it an attractive starting point for novel research programs. Future work should focus on the systematic synthesis and screening of a diverse library of analogs to identify compounds with potent and selective biological activities. A thorough investigation of the structure-activity relationships will be crucial for the optimization of lead compounds. This guide provides a foundational framework to inspire and direct such future research endeavors.

References

- Due to the limited availability of specific literature on this compound, this guide has synthesized information from general organic chemistry principles and analogous compound classes. Researchers are encouraged to consult chemical databases such as PubChem and Chemical Abstracts Service (CAS) for supplier information and basic physicochemical data. For synthetic methodologies, standard organic chemistry textbooks and journals are recommended.

Unveiling the Bio-pharmacological Potential of 7-(2-Naphthyl)-7-oxoheptanoic Acid: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of the novel compound, 7-(2-Naphthyl)-7-oxoheptanoic acid. In the absence of extensive prior research on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to explore its potential therapeutic activities. Drawing upon established principles of medicinal chemistry and pharmacology, we outline a logical, multi-tiered approach, commencing with a robust synthesis protocol and progressing through a cascade of in vitro and in vivo assays. This guide is designed to not only provide step-by-step methodologies but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and rigorous investigation into the cytotoxic and anti-inflammatory potential of this promising naphthyl derivative.

Introduction: The Rationale for Investigating this compound

The naphthalene moiety is a key pharmacophore present in a multitude of biologically active compounds, exhibiting a wide spectrum of activities including anti-inflammatory, and anticancer properties. The incorporation of a seven-carbon aliphatic chain terminating in a carboxylic acid introduces a flexible linker and a polar functional group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ketone functionality further adds to the molecule's potential for interacting with biological targets.

Given the structural alerts embedded within this compound, a systematic investigation into its biological activities is warranted. This guide will focus on two primary areas of investigation: its potential as a cytotoxic agent against cancer cell lines and its capacity to modulate key inflammatory pathways.

Synthesis of this compound

The most direct and established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction provides a reliable means of introducing the oxoheptanoic acid chain onto the naphthalene ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved via the Friedel-Crafts acylation of naphthalene with a suitable pimelic acid derivative, such as pimeloyl chloride or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

Naphthalene

-

Pimeloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous dichloromethane (DCM).

-

To the DCM, add naphthalene (1.0 equivalent) and cool the mixture to 0°C in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (2.5 equivalents) to the stirred suspension.

-

Once the AlCl₃ has been added, add pimeloyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

In Vitro Biological Evaluation

The initial phase of biological testing involves a series of in vitro assays to determine the compound's cytotoxic and anti-inflammatory potential.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with varying concentrations of the compound and a vehicle control.

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of this compound will be assessed through a panel of assays targeting key enzymes and mediators of the inflammatory response.

Cyclooxygenase (COX) enzymes are responsible for the formation of pro-inflammatory prostaglandins.[6][7] The ability of the test compound to inhibit COX-1 and COX-2 will be evaluated.

Experimental Protocol: A variety of commercial kits are available for measuring COX activity.[7][8] A common method involves the colorimetric or fluorometric detection of prostaglandins produced from arachidonic acid.[9]

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound and a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: After a specified incubation period, measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based assay or a fluorometric probe.[9]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent inflammatory mediators.[10][11]

Experimental Protocol: The assay is based on the formation of a conjugated diene system, which can be monitored spectrophotometrically at 234 nm.[10][12]

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer).[13]

-

Inhibitor Incubation: Incubate the enzyme with various concentrations of this compound and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.[14]

-

Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

-

Absorbance Measurement: Monitor the increase in absorbance at 234 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value.

Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[15][16]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[17]

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[17][18]

-

Data Analysis: Quantify the amount of nitrite produced and determine the concentration of the test compound that inhibits LPS-induced NO production by 50% (IC₅₀).

In Vivo Evaluation of Anti-inflammatory Activity

Promising results from in vitro assays should be followed by in vivo studies to confirm the anti-inflammatory efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[19][20][21][22]

Experimental Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specified pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[21]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Preliminary Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.[23][24][25]

Caption: General workflow for a preliminary in vivo pharmacokinetic study.

Experimental Design:

-

Animal Model: Use rodents (e.g., rats or mice).

-

Dosing: Administer a single dose of the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals.[26][27]

-

Blood Sampling: Collect blood samples at predetermined time points after dosing.

-

Plasma Analysis: Separate the plasma and analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

| TBD: To be determined |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | IC₅₀ (µM) |

| COX-1 Inhibition | TBD |

| COX-2 Inhibition | TBD |

| LOX Inhibition | TBD |

| NO Production (RAW 264.7) | TBD |

| TBD: To be determined |

Table 3: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

| Dose (mg/kg) | % Inhibition of Edema at 3h |

| Vehicle Control | 0 |

| 10 | TBD |

| 30 | TBD |

| 100 | TBD |

| Indomethacin (10 mg/kg) | TBD |

| TBD: To be determined |

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial exploration of the biological activities of this compound. By following the outlined synthetic and pharmacological evaluation protocols, researchers can systematically uncover the potential of this novel compound as a cytotoxic or anti-inflammatory agent. The self-validating nature of the proposed experimental cascade ensures that the generated data will be reliable and provide a solid foundation for further preclinical development.

References

-

Roche. (n.d.). MTT Assay Protocol. [Link]

-

Kulmacz, R. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 766, 75-90. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Rowlinson, S. W., et al. (2003). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 49(1), 31-38. [Link]

-

Morris, C. J. (2003). Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]

-

Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

-

Posadas, I., et al. (2012). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Methods in Molecular Biology, 848, 115-122. [Link]

-

BioIVT. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Arul, V., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation, 39(6), 1877-1891. [Link]

-

Warner, T. D., & Mitchell, J. A. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1661-1667. [Link]

-